Einecs 285-118-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

85029-95-4 |

|---|---|

Molecular Formula |

C14H32N2O8 |

Molecular Weight |

356.41 g/mol |

IUPAC Name |

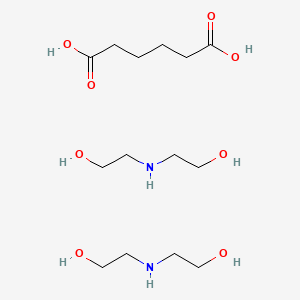

hexanedioic acid;2-(2-hydroxyethylamino)ethanol |

InChI |

InChI=1S/C6H10O4.2C4H11NO2/c7-5(8)3-1-2-4-6(9)10;2*6-3-1-5-2-4-7/h1-4H2,(H,7,8)(H,9,10);2*5-7H,1-4H2 |

InChI Key |

FEEXJOLKHCHAEX-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)O)CC(=O)O.C(CO)NCCO.C(CO)NCCO |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Architecture of EINECS 285-118-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical structure and properties of the substance identified by EINECS number 285-118-2. This compound is chemically defined as the 1:2 salt of adipic acid and 2,2'-iminodiethanol, also known as diethanolamine. Its CAS number is 85029-95-4 and it possesses the molecular formula C14H32N2O8. This document will dissect the individual components of this salt, detail their physicochemical properties, and illustrate their interaction to form the core structure.

Core Structure and Components

EINECS 285-118-2 is an ionic compound formed through an acid-base reaction between one molecule of adipic acid and two molecules of diethanolamine. Adipic acid, a dicarboxylic acid, donates its two acidic protons to the basic secondary amine groups of two separate diethanolamine molecules. This proton transfer results in the formation of an adipate dianion and two diethanolammonium cations. The electrostatic attraction between these oppositely charged ions constitutes the primary bonding in this salt.

Adipic Acid: The Dicarboxylic Acid Backbone

Adipic acid, systematically named hexanedioic acid, is a linear dicarboxylic acid with the chemical formula C6H10O4.[1][2][3] It presents as a white crystalline solid at room temperature.[1][3] Its structure consists of a six-carbon chain with carboxylic acid groups at both ends. This symmetrical structure is fundamental to its ability to form salts with two equivalents of a base.

Diethanolamine: The Amino Alcohol Counterion

Diethanolamine (DEA) is an organic compound with the formula HN(CH2CH2OH)2.[4] It is both a secondary amine and a diol, making it a bifunctional molecule.[4] Pure diethanolamine is a white solid, though it is often encountered as a colorless, viscous liquid due to its hygroscopic nature.[4] The nitrogen atom in diethanolamine has a lone pair of electrons, which imparts its basic properties and allows it to accept a proton.

Physicochemical Properties

The properties of this compound are derived from the characteristics of its constituent ions. A comprehensive summary of the quantitative data for adipic acid and diethanolamine is presented below.

Table 1: Physicochemical Properties of Adipic Acid

| Property | Value |

| IUPAC Name | Hexanedioic acid[1][3] |

| CAS Number | 124-04-9[1] |

| Molecular Formula | C6H10O4[1][2][3] |

| Molecular Weight | 146.14 g/mol [1] |

| Melting Point | 152.1 °C[3] |

| Boiling Point | 337.5 °C[1][3] |

| Solubility in Water | 24 g/L at 25 °C[3] |

| pKa1 | 4.41[3] |

| pKa2 | 5.41[3] |

Table 2: Physicochemical Properties of Diethanolamine

| Property | Value |

| IUPAC Name | 2-(2-hydroxyethylamino)ethanol |

| CAS Number | 111-42-2[5] |

| Molecular Formula | C4H11NO2[5] |

| Molecular Weight | 105.14 g/mol |

| Melting Point | 28 °C[5][6] |

| Boiling Point | 217 °C at 150 mmHg[6] |

| Density | 1.097 g/mL at 25 °C[6] |

| pKa | 8.96[7] |

| Solubility in Water | Miscible[6] |

Formation of this compound

The formation of the 1:2 salt of adipic acid and diethanolamine is a classic acid-base neutralization reaction. The two carboxylic acid protons of adipic acid are transferred to the nitrogen atoms of two diethanolamine molecules. This workflow can be visualized as follows:

Caption: Formation of this compound from Adipic Acid and Diethanolamine.

Experimental Protocols

General Synthesis Protocol:

-

Dissolution: Adipic acid is dissolved in a suitable solvent, such as ethanol or water. Gentle heating may be required to achieve complete dissolution.

-

Addition of Base: Two molar equivalents of diethanolamine are slowly added to the adipic acid solution with constant stirring.

-

Reaction: The reaction is typically exothermic. The mixture is stirred at room temperature or slightly elevated temperature to ensure complete reaction. The pH of the solution can be monitored to confirm neutralization.

-

Isolation: The resulting salt can be isolated by removal of the solvent under reduced pressure. Depending on the solvent used, the product may precipitate out of solution upon cooling and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system to obtain the final, high-purity salt.

Note: The specific conditions, including solvent, temperature, and reaction time, would need to be optimized for large-scale production to ensure high yield and purity. Standard laboratory safety precautions should be followed, including the use of personal protective equipment.

References

- 1. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemcess.com [chemcess.com]

- 3. Adipic acid - Wikipedia [en.wikipedia.org]

- 4. Diethanolamine - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. Diethanolamine | C4H11NO2 | CID 8113 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Adipic Acid Diethanolamine Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid diethanolamine salt is an organic salt formed from the neutralization reaction between adipic acid, a dicarboxylic acid, and diethanolamine, a secondary amine and diol. This compound finds applications in various industries, including cosmetics and personal care products, where it can function as a pH adjuster, buffering agent, or dispersant.[1] This technical guide provides a comprehensive overview of the known chemical properties of adipic acid diethanolamine salt, drawing from available data on the salt itself and its constituent components. It is designed to be a valuable resource for researchers and professionals involved in formulation science, drug development, and chemical analysis.

Core Chemical Properties

The fundamental chemical identity of adipic acid diethanolamine salt is established by its molecular formula, weight, and structure, which is a combination of its parent acid and base.[2]

Table 1: Core Chemical Identifiers [2]

| Property | Value |

| IUPAC Name | hexanedioic acid;2-(2-hydroxyethylamino)ethanol |

| Molecular Formula | C₁₀H₂₁NO₆ |

| Molecular Weight | 251.28 g/mol |

| CAS Number | 29867-71-8 |

| Component Compounds | Adipic Acid (CID: 196), Diethanolamine (CID: 8113) |

Physicochemical Properties

The physicochemical properties of the salt are crucial for its handling, formulation, and application. While specific experimental data for the isolated salt is limited in publicly available literature, properties can be inferred from its components and general chemical principles.

Table 2: Physicochemical Properties of Adipic Acid Diethanolamine Salt and its Components

| Property | Adipic Acid | Diethanolamine | Adipic Acid Diethanolamine Salt (Inferred/Reported) |

| Physical State | White crystalline solid[3][4] | White solid, often found as a colorless, viscous liquid[5][6] | Likely a solid or viscous liquid, with good solubility.[1] |

| Melting Point | 152.1 °C[4] | 28 °C[7] | Not explicitly found in searches. |

| Boiling Point | 337.5 °C[4] | 217 °C at 150 mmHg[7] | Not explicitly found in searches. |

| Solubility in Water | 24 g/L at 25 °C[4] | Miscible[5] | The solubility of adipic acid increases significantly in aqueous diethanolamine solutions with rising temperature and amine concentration.[8] |

| pKa | pKa₁ = 4.41, pKa₂ = 5.41[6] | 8.88[7] | As a salt of a weak acid and weak base, it will act as a buffer. The pH of its aqueous solution will depend on the relative strengths of the acidic and basic components. |

| Stability | Stable under recommended storage conditions.[3] | Stable, but incompatible with carbon dioxide, strong acids, and strong oxidizing agents.[7] | Described as a stable compound.[1] |

Chemical Synthesis and Reactions

The formation of adipic acid diethanolamine salt is a straightforward acid-base neutralization reaction.

Synthesis Workflow

The synthesis involves the reaction of adipic acid with diethanolamine, typically in a suitable solvent. The reaction is an exothermic neutralization.

Caption: Synthesis of Adipic Acid Diethanolamine Salt.

Acid-Base Equilibrium

The salt exists in equilibrium with its constituent acid and base in solution. The di-anionic form of adipate and the protonated form of diethanolamine will be present.

Caption: Acid-Base Equilibria of Components.

Experimental Protocols

Determination of Melting Point (General Protocol)

The melting point can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dried, powdered salt is packed into a capillary tube to a height of 2-3 mm.[9]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate. For an unknown sample, a preliminary rapid heating can determine an approximate melting range. For an accurate measurement, the heating rate should be slow (1-2 °C per minute) near the expected melting point.[4][9]

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[9]

Determination of Aqueous Solubility (General Protocol)

The equilibrium solubility method can be used to determine the aqueous solubility.

-

Sample Preparation: An excess amount of the salt is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[2][10]

-

Sample Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of the salt in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or titration.[2][10]

-

Data Reporting: The solubility is reported in units such as g/L or mol/L at the specified temperature.

Acid-Base Titration for pKa Determination (Conceptual Workflow)

While the pKa values of the parent compounds are known, the titration of the salt itself can provide insights into its buffering capacity. A potentiometric titration would be the method of choice.

Caption: Workflow for Potentiometric Titration.

Spectroscopic Data (Predicted)

While experimental spectra for the salt are not available, the expected features can be predicted based on the functional groups of its components.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The spectrum would be expected to show a broad O-H stretching band from the hydroxyl groups of diethanolamine and any residual water. The characteristic C=O stretch of the carboxylic acid in adipic acid (around 1700 cm⁻¹) would be replaced or accompanied by the asymmetric and symmetric stretches of the carboxylate anion (COO⁻) at approximately 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. N-H stretching from the protonated amine and C-N stretching would also be present.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy:

-

¹H NMR: The spectrum would show signals corresponding to the methylene protons of both the adipate and diethanolamine moieties. The chemical shifts of protons adjacent to the carboxylate and amine groups would be different from those in the free acid and amine.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon of the carboxylate and the various methylene carbons in both parts of the salt.

-

Conclusion

Adipic acid diethanolamine salt is a compound formed through a well-understood acid-base reaction. Its properties, particularly its solubility and buffering capacity, are derived from its constituent adipic acid and diethanolamine molecules. While specific experimental data for the pure salt is not extensively documented in public literature, this guide provides a robust framework for its characterization based on the properties of its components and established analytical methodologies. Further experimental investigation is warranted to fully elucidate the specific physicochemical properties of this salt for advanced applications.

References

- 1. saltise.ca [saltise.ca]

- 2. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. quora.com [quora.com]

- 6. Adipic acid - Wikipedia [en.wikipedia.org]

- 7. Diethanolamine | 111-42-2 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Adipic Acid, Compound with 2,2'-iminodiethanol (1:2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of the compound formed between adipic acid and 2,2'-iminodiethanol in a 1:2 molar ratio. The information is tailored for professionals in research and development, with a focus on detailed experimental protocols and data presentation.

Introduction

Adipic acid is a dicarboxylic acid of significant industrial importance, primarily serving as a monomer for the production of nylon 6,6 and polyurethanes.[1][2] Its two carboxylic acid groups allow for the formation of salts with bases.[3] 2,2'-iminodiethanol, commonly known as diethanolamine (DEA), is an organic compound that is both a secondary amine and a diol.[4] It acts as a weak base and is utilized in various applications, including as a surfactant and a corrosion inhibitor.[4]

The compound "adipic acid, compound with 2,2'-iminodiethanol (1:2)" is an organic salt formed through the acid-base neutralization of one molecule of adipic acid with two molecules of diethanolamine. This guide details the synthesis of this compound, presents its physicochemical properties, and discusses its potential relevance in various scientific and industrial fields.

Synthesis of Adipic Acid, Compound with 2,2'-iminodiethanol (1:2)

The synthesis of this compound is based on a straightforward acid-base neutralization reaction. The dicarboxylic acid, adipic acid, reacts with the amino alcohol, diethanolamine, to form a di-salt.

Reaction Scheme:

HOOC-(CH₂₄-COOH + 2 HN(CH₂CH₂OH)₂ → [⁻OOC-(CH₂)₄-COO⁻][H₂N⁺(CH₂CH₂OH)₂]₂

Experimental Protocol:

The following is a detailed methodology for the laboratory-scale synthesis of the target compound.

Materials:

-

Adipic Acid (C₆H₁₀O₄), ≥99% purity

-

2,2'-iminodiethanol (Diethanolamine, C₄H₁₁NO₂), ≥99% purity

-

Ethanol (C₂H₅OH), 95% or absolute

-

Deionized water

-

Magnetic stirrer with heating plate

-

Reaction flask (e.g., 250 mL round-bottom flask)

-

Condenser

-

Crystallization dish

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Dissolution of Adipic Acid: In a 250 mL round-bottom flask, dissolve 14.61 g (0.1 mol) of adipic acid in 100 mL of 95% ethanol. Gently heat the mixture to approximately 50-60 °C with stirring to ensure complete dissolution.

-

Addition of Diethanolamine: In a separate beaker, weigh out 21.03 g (0.2 mol) of diethanolamine. Slowly add the diethanolamine to the stirred adipic acid solution. An exothermic reaction may be observed.

-

Reaction: Fit the flask with a condenser and continue to stir the reaction mixture at 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

-

Crystallization: After the reaction period, transfer the clear solution to a crystallization dish. Allow the solution to cool slowly to room temperature. For enhanced crystal formation, the dish can be placed in a refrigerator (4 °C) overnight.

-

Isolation of the Product: Collect the resulting white crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point (e.g., 40-50 °C) until a constant weight is achieved.

-

Characterization: The final product should be a white crystalline solid. Characterization can be performed using techniques such as melting point determination, FTIR spectroscopy, and NMR spectroscopy.

Physicochemical Properties

A summary of the key quantitative data for the reactants and the resulting product is provided in the tables below for easy comparison.

Table 1: Physicochemical Properties of Reactants

| Property | Adipic Acid | 2,2'-iminodiethanol (Diethanolamine) |

| Molecular Formula | C₆H₁₀O₄ | C₄H₁₁NO₂ |

| Molar Mass | 146.14 g/mol [2] | 105.14 g/mol [4] |

| Appearance | White crystalline solid[1] | White solid or colorless viscous liquid[4] |

| Melting Point | 152.1 °C[2] | 28 °C[5] |

| Boiling Point | 337.5 °C[2] | 270 °C |

| Solubility in Water | 24 g/L at 25 °C[2] | Soluble[4] |

| pKa | pKa₁ = 4.41, pKa₂ = 5.41[2] | 8.88 at 25 °C |

Table 2: Predicted Physicochemical Properties of Adipic Acid, Compound with 2,2'-iminodiethanol (1:2)

| Property | Value |

| Molecular Formula | C₁₄H₃₂N₂O₈ |

| Molar Mass | 356.41 g/mol |

| Appearance | White crystalline solid (predicted) |

| Melting Point | Not available |

| Solubility | Likely soluble in water and polar organic solvents |

Characterization

4.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to confirm the formation of the salt. The spectrum of the product would be expected to show the disappearance of the broad O-H stretch from the carboxylic acid groups of adipic acid and the appearance of characteristic peaks for the ammonium salt and the hydroxyl groups of diethanolamine.

-

Expected Adipic Acid Peaks: A broad O-H stretch from approximately 2500-3300 cm⁻¹ and a sharp C=O stretch at around 1700 cm⁻¹.

-

Expected Diethanolamine Peaks: A broad O-H stretch around 3350 cm⁻¹ and an N-H stretch around 3280 cm⁻¹.

-

Expected Product Peaks: The disappearance of the carboxylic acid O-H stretch. The appearance of a broad N⁺-H stretch from the ammonium ion. The C=O stretch of the carboxylate anion will shift to a lower wavenumber (around 1550-1610 cm⁻¹). The O-H stretch from the diethanolamine moiety will remain.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can further confirm the structure of the salt.

-

¹H NMR: The acidic proton of adipic acid will disappear. The chemical shifts of the protons on the carbon atoms adjacent to the carboxylate groups in adipic acid and the amino group in diethanolamine will be shifted compared to the starting materials due to the change in the electronic environment upon salt formation.

-

¹³C NMR: Similar shifts in the carbon signals, particularly for the carbonyl carbon of adipic acid and the carbons adjacent to the nitrogen in diethanolamine, are expected.

Signaling Pathways and Biological Activity

A thorough review of the scientific literature did not reveal any specific signaling pathways or significant biological activities associated with "adipic acid, compound with 2,2'-iminodiethanol (1:2)". This is consistent with its nature as a simple organic salt. Adipic acid itself is used as an excipient in some pharmaceutical formulations to improve stability and control release.[3][6] Diethanolamine and its derivatives have been investigated for various biological activities, including antimicrobial properties. However, the 1:2 salt with adipic acid is not prominent in this area of research. Its primary applications are likely in industrial chemistry, potentially as a pH buffering agent, a component in coatings, or as an intermediate in the synthesis of other compounds.

Visualizations

Diagram 1: Synthesis Workflow

Caption: Synthesis workflow for the 1:2 salt of adipic acid and diethanolamine.

Diagram 2: Logical Relationship of Components

Caption: Stoichiometric relationship of the components in the final salt.

Conclusion

The synthesis of "adipic acid, compound with 2,2'-iminodiethanol (1:2)" is a reproducible and straightforward process based on acid-base neutralization. This technical guide provides a detailed protocol for its preparation and outlines the expected physicochemical properties and characterization data. While this compound does not appear to have direct applications in signaling pathways or as a primary active pharmaceutical ingredient, its properties may be of interest for formulation science, materials science, and industrial chemistry. The provided data and methodologies offer a solid foundation for further research and development involving this compound.

References

- 1. ADIPIC ACID - Ataman Kimya [atamanchemicals.com]

- 2. Adipic acid - Wikipedia [en.wikipedia.org]

- 3. Application of Adipic Acid in Various Industries [chembroad.com]

- 4. Diethanolamine - Wikipedia [en.wikipedia.org]

- 5. Diethanolamine (DEA) 2,2'-Iminodiethanol [nouryon.com]

- 6. Adipic acid: Uses and Synthesis_Chemicalbook [chemicalbook.com]

In-Depth Technical Guide: Physicochemical and Toxicological Profile of Hexanedioic acid, compd. with 2,2′-iminobis[ethanol] (1:2) (CAS Number 85029-95-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive experimental data for the compound with CAS number 85029-95-4 is limited in publicly accessible scientific literature. This guide provides available information on the compound and presents a detailed analysis of its constituent components, adipic acid and 2,2'-iminodiethanol (diethanolamine), to offer a foundational understanding.

Executive Summary

This technical guide provides a detailed overview of the known properties of Hexanedioic acid, compd. with 2,2′-iminobis[ethanol] (1:2), identified by CAS number 85029-95-4. Due to the scarcity of specific data for this compound, this document also furnishes an in-depth review of its individual components: adipic acid (the acidic component) and 2,2'-iminodiethanol (the basic component). This component-based analysis offers valuable insights into the potential characteristics and behavior of the target compound. The guide includes structured data tables for easy comparison of physicochemical and toxicological properties, descriptions of general experimental protocols, and visualizations of the compound's formation and a generic experimental workflow.

Compound Identification

The substance with CAS number 85029-95-4 is a compound formed from the reaction of one mole of hexanedioic acid with two moles of 2,2'-iminobis[ethanol].

-

IUPAC Name: Hexanedioic acid; 2-(2-hydroxyethylamino)ethanol (1:2)

-

Synonyms: Adipic acid, compound with 2,2'-iminodiethanol (1:2)

-

Molecular Formula: C₁₄H₃₂N₂O₈

-

Molecular Weight: 356.41 g/mol

Physicochemical Properties

Table 3.1: Physicochemical Properties of Adipic Acid (CAS: 124-04-9)

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₄ | --INVALID-LINK-- |

| Molecular Weight | 146.14 g/mol | --INVALID-LINK-- |

| Appearance | White crystalline solid | --INVALID-LINK-- |

| Melting Point | 152.1 °C | --INVALID-LINK-- |

| Boiling Point | 337.5 °C | --INVALID-LINK-- |

| Density | 1.36 g/cm³ | --INVALID-LINK-- |

| Solubility in Water | 24 g/L at 25 °C | --INVALID-LINK-- |

| pKa₁ | 4.41 | --INVALID-LINK-- |

| pKa₂ | 5.41 | --INVALID-LINK-- |

Table 3.2: Physicochemical Properties of 2,2'-Iminodiethanol (CAS: 111-42-2)

| Property | Value | Reference |

| Molecular Formula | C₄H₁₁NO₂ | --INVALID-LINK-- |

| Molecular Weight | 105.14 g/mol | --INVALID-LINK-- |

| Appearance | White solid or colorless liquid | --INVALID-LINK-- |

| Melting Point | 28 °C | --INVALID-LINK-- |

| Boiling Point | 268-270 °C | --INVALID-LINK-- |

| Density | 1.097 g/cm³ | --INVALID-LINK-- |

| Solubility in Water | Miscible | --INVALID-LINK-- |

| pKa | 8.88 | --INVALID-LINK-- |

Toxicological Profile

Similar to the physicochemical data, specific toxicological studies on CAS 85029-95-4 are not widely reported. The following tables summarize the toxicological data for its components.

Table 4.1: Toxicological Data for Adipic Acid

| Endpoint | Value | Species | Route | Reference |

| LD₅₀ | 5560 mg/kg | Rat | Oral | --INVALID-LINK-- |

| Eye Irritation | Causes serious eye irritation | Rabbit | Eye | --INVALID-LINK-- |

| Skin Irritation | May cause skin irritation | Rabbit | Skin | --INVALID-LINK-- |

Table 4.2: Toxicological Data for 2,2'-Iminodiethanol

| Endpoint | Value | Species | Route | Reference |

| LD₅₀ | 710 mg/kg | Rat | Oral | --INVALID-LINK-- |

| Skin Corrosion/Irritation | Causes skin irritation | Rabbit | Skin | --INVALID-LINK-- |

| Serious Eye Damage | Causes serious eye damage | Rabbit | Eye | --INVALID-LINK-- |

| Carcinogenicity | Suspected of causing cancer | - | - | --INVALID-LINK-- |

| STOT (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure | - | - | --INVALID-LINK-- |

Experimental Protocols

Specific experimental protocols for the synthesis and analysis of CAS 85029-95-4 are not detailed in the available literature. However, general methodologies for determining the properties of such a compound would follow standard laboratory procedures.

Synthesis

A general approach to the synthesis of this compound would involve the neutralization reaction of adipic acid with diethanolamine in a 1:2 molar ratio, typically in a suitable solvent.

-

Materials: Adipic acid, 2,2'-iminodiethanol, a suitable solvent (e.g., ethanol or water).

-

Procedure:

-

Dissolve adipic acid in the chosen solvent with stirring.

-

Slowly add a solution of diethanolamine (in a 2:1 molar excess) to the adipic acid solution.

-

The reaction is typically exothermic; temperature control may be necessary.

-

Continue stirring for a set period to ensure complete reaction.

-

The product can be isolated by solvent evaporation or precipitation followed by filtration.

-

The resulting solid would be washed and dried under vacuum.

-

Characterization

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and confirm salt formation.

-

Melting Point Analysis: To determine the melting range as an indicator of purity.

-

Elemental Analysis: To confirm the empirical formula.

Visualizations

Formation of the Compound

The following diagram illustrates the acid-base reaction between adipic acid and diethanolamine to form the target compound.

Caption: Formation of the target compound from its precursors.

General Experimental Workflow for Compound Characterization

This diagram outlines a typical workflow for the synthesis and characterization of a chemical compound.

Caption: A generic workflow for chemical synthesis and analysis.

Conclusion

While a complete dataset for Hexanedioic acid, compd. with 2,2′-iminobis[ethanol] (1:2) (CAS 85029-95-4) is not currently available in the public domain, an understanding of its potential properties can be inferred from its constituent components, adipic acid and diethanolamine. This guide provides a comprehensive summary of the available information and a framework for the potential synthesis and characterization of this compound. Further experimental investigation is required to fully elucidate the physicochemical and toxicological profile of this specific substance.

An In-depth Technical Guide to the Reaction of Adipic Acid and Diethanolamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between adipic acid and diethanolamine. The primary product of this reaction is a polyesteramide, a polymer with a range of applications stemming from its versatile chemical nature. This document details the synthesis, key reaction parameters, product characteristics, and experimental considerations.

Core Reaction and Product

The reaction between adipic acid, a dicarboxylic acid, and diethanolamine, a secondary amine and a diol, is a polycondensation reaction. This process involves the formation of both ester and amide linkages, resulting in a polyesteramide polymer. The reaction proceeds with the elimination of water.

The properties of the resulting polycondensate, such as its acid value, molecular weight, and viscosity, are highly dependent on the reaction conditions. These properties, in turn, dictate the material's suitability for various applications.[1][2][3]

Synthesis and Experimental Protocol

The synthesis of the adipic acid and diethanolamine polycondensate is typically achieved through a melt polycondensation process. The following protocol is a generalized procedure based on available literature.

Experimental Workflow Diagram

Caption: Generalized workflow for the synthesis of adipic acid-diethanolamine polycondensate.

Materials:

-

Adipic Acid

-

Diethanolamine

-

p-Toluenesulfonic acid (catalyst, optional)

-

Nitrogen gas supply

-

Titration apparatus for acid value determination

Procedure:

-

Charging the Reactor: A reaction vessel equipped with a stirrer, thermometer, nitrogen inlet, and a distillation condenser is charged with equimolar amounts of adipic acid and diethanolamine.

-

Inert Atmosphere: The reactor is flushed with nitrogen to create an inert atmosphere, preventing oxidation at high temperatures.

-

Heating and Esterification: The mixture is heated to a temperature in the range of 120-160°C.[2] This initial phase primarily involves the esterification reaction between the carboxylic acid groups of adipic acid and the hydroxyl groups of diethanolamine. Water is formed as a byproduct and is continuously removed.

-

Amidation and Polycondensation: As the temperature is maintained or increased, amidation between the carboxylic acid groups and the secondary amine group of diethanolamine occurs, alongside further esterification, leading to the growth of the polymer chain.

-

Vacuum Application: To facilitate the removal of water and drive the equilibrium towards product formation, a vacuum is typically applied during the later stages of the reaction.[2]

-

Monitoring the Reaction: The progress of the polycondensation is monitored by periodically taking samples and determining the acid value. The acid value decreases as the reaction proceeds and the molecular weight of the polymer increases.[2][3]

-

Termination and Cooling: Once the desired acid value is reached, the reaction is terminated by cooling the mixture. The final product is a viscous liquid or a solid, depending on the molecular weight.

Key Reaction Parameters and Their Effects

The properties of the final polyesteramide product are significantly influenced by several key reaction parameters.

Table 1: Influence of Reaction Parameters on Polycondensate Properties

| Parameter | Effect on Reaction and Product Properties | Reference(s) |

| Temperature | Higher temperatures (e.g., 160°C) increase the reaction rate and lead to a faster decrease in the acid value. However, excessively high temperatures can lead to gelation.[2] | [2] |

| Time | Longer reaction times generally result in a lower acid value and higher molecular weight, up to a certain point. Prolonged reaction times can also lead to gelation.[2] | [2] |

| Vacuum Level | A higher vacuum level enhances the removal of water, shifting the reaction equilibrium towards the formation of higher molecular weight polymers and a lower acid value.[2][4] | [2][4] |

| Catalyst | The use of a catalyst, such as p-toluene sulfonic acid, can accelerate the polycondensation reaction. The amount of catalyst influences the rate of acid value reduction.[2][4] | [2][4] |

Logical Relationship of Reaction Parameters

References

Technical Guide: Physical Characteristics of EINECS 285-118-2

Abstract: This technical guide addresses the physical characteristics of the chemical substance identified by EINECS number 285-118-2. Extensive searches of publicly available chemical databases and scientific literature have revealed that this substance is chemically defined as "adipic acid, compound with 2,2'-iminodiethanol (1:2)," with the corresponding CAS number 85029-95-4. However, specific experimental data on the physical properties of this particular compound are not available in the public domain. This guide, therefore, provides a detailed summary of the physical characteristics of its individual constituent components: adipic acid and 2,2'-iminodiethanol (also known as diethanolamine). Furthermore, it outlines general experimental protocols for the determination of key physical properties and presents a conceptual workflow for the physical characterization of a chemical substance. This information is intended to serve as a foundational resource for researchers, scientists, and drug development professionals.

Introduction

EINECS 285-118-2 is the European Inventory of Existing Commercial Chemical Substances registration number for the compound formed by the 1:2 reaction of adipic acid and 2,2'-iminodiethanol. A thorough understanding of the physical characteristics of a chemical entity is fundamental for its application in research and development, particularly in the pharmaceutical industry where properties such as solubility, melting point, and boiling point are critical for formulation, processing, and bioavailability.

Due to the absence of specific experimental data for this compound, this guide will focus on the well-documented physical properties of its precursors. It is important to note that the properties of the final compound will be different from those of its individual components due to the chemical interactions and the formation of a new chemical entity.

Physical Characteristics of Constituent Components

The following sections detail the physical properties of adipic acid and 2,2'-iminodiethanol.

Adipic Acid

Adipic acid is a white crystalline solid. It is the organic compound with the formula (CH₂)₄(COOH)₂.

| Physical Property | Value |

| Molecular Formula | C₆H₁₀O₄ |

| Molar Mass | 146.14 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 152.1 °C |

| Boiling Point | 337.5 °C |

| Solubility in Water | 1.4 g/100 mL at 15 °C |

| Density | 1.36 g/cm³ |

| pKa₁ | 4.43 |

| pKa₂ | 5.41 |

2,2'-Iminodiethanol (Diethanolamine)

Diethanolamine is an organic compound with the formula HN(CH₂CH₂OH)₂. It is a white solid at room temperature, but its tendency to absorb water and supercool means it is often encountered as a colorless, viscous liquid.

| Physical Property | Value |

| Molecular Formula | C₄H₁₁NO₂ |

| Molar Mass | 105.14 g/mol |

| Appearance | White solid or colorless viscous liquid |

| Melting Point | 28 °C |

| Boiling Point | 268.8 °C |

| Solubility in Water | Miscible |

| Density | 1.097 g/cm³ |

| pKa | 8.88 |

General Experimental Protocols for Physical Characterization

In the absence of specific experimental data for this compound, this section provides generalized methodologies for determining the key physical characteristics of a chemical compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, the melting point is a sharp, well-defined temperature.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the substance.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Distillation Method

-

Apparatus Setup: A small volume of the liquid is placed in a distillation flask with a few boiling chips. A thermometer is positioned in the neck of the flask such that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Heating: The flask is gently heated.

-

Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point of the liquid. This stable temperature reading is recorded as the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid solute is added to a known volume of the solvent in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solute is separated from the solution by centrifugation or filtration.

-

Analysis: The concentration of the solute in the resulting saturated solution is determined using a suitable analytical technique (e.g., spectroscopy, chromatography). This concentration represents the solubility of the substance in that solvent at that temperature.

Conceptual Workflow for Physical Characterization

The following diagram illustrates a general workflow for the determination of the physical characteristics of a new chemical entity.

Caption: Conceptual workflow for the physical characterization of a chemical compound.

Conclusion

While specific physical characteristics for this compound are not documented in publicly accessible literature, an understanding of its constituent components, adipic acid and 2,2'-iminodiethanol, provides a foundational basis for anticipating its general properties. The experimental protocols and workflow detailed in this guide offer a systematic approach for the empirical determination of these crucial parameters, which is an essential step in the research and development of any new chemical entity. It is recommended that these experimental determinations be carried out to fully characterize this compound for any future applications.

Technical Guide: Solubility of Adipic Acid Diethanolamine Compound

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of the adipic acid diethanolamine compound. The information is tailored for professionals in research, scientific, and drug development fields, offering quantitative data, detailed experimental protocols, and visualizations to support laboratory work and formulation development.

Introduction

The compound formed by the reaction of adipic acid and diethanolamine is an acid-base salt. Adipic acid, a dicarboxylic acid, and diethanolamine, a secondary amine and diol, react to form a compound with potential applications in various fields, including as a surfactant, emulsifying agent, and in the formulation of personal care products.[1][2] Understanding the solubility of this compound is critical for its application, formulation, and process design. This guide summarizes the available quantitative solubility data and provides detailed methodologies for its determination.

Quantitative Solubility Data

The solubility of adipic acid in aqueous solutions of diethanolamine (DEA) is significantly influenced by both the concentration of the diethanolamine solution and the temperature.[3] The reaction between adipic acid and diethanolamine, an organic base, forms a more polar salt, which enhances the solubility of adipic acid in the aqueous amine solution compared to its solubility in water alone.[4] As the temperature increases, the solubility of adipic acid in these solutions also shows a marked increase.[3]

Below is a summary of the quantitative solubility data for adipic acid in aqueous diethanolamine solutions at various concentrations and temperatures.

| Temperature (°C) | Solubility in Water ( g/100g H₂O) | Solubility in 0.2 mol/L DEA ( g/100g solution) | Solubility in 0.4 mol/L DEA ( g/100g solution) | Solubility in 3.0 mol/L DEA ( g/100g solution) |

| 30 | 2.5 | 10.2 | 18.1 | 50.5 |

| 40 | 3.8 | 15.3 | 25.8 | 58.2 |

| 50 | 5.8 | 22.5 | 36.2 | 66.8 |

| 60 | 8.9 | 32.8 | 50.1 | 75.1 |

| 70 | 13.5 | 46.5 | 67.2 | 83.0 |

| 80 | 20.5 | 64.0 | 86.5 | 90.1 |

| 90 | 30.8 | 85.1 | 107.0 | 96.2 |

Data extracted from "Investigation on solubility of hydroxy dibasic acids in alkanolamine solutions".[3]

Experimental Protocols

This section details the methodologies for the synthesis of the adipic acid diethanolamine compound and the determination of its solubility.

Synthesis of Adipic Acid Diethanolamine Compound (General Procedure)

The adipic acid diethanolamine compound is formed through a simple acid-base neutralization reaction.

Materials:

-

Adipic acid (C₆H₁₀O₄)

-

Diethanolamine (C₄H₁₁NO₂)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beaker

-

pH meter

Procedure:

-

Prepare an aqueous solution of diethanolamine of the desired concentration (e.g., 0.2 mol/L, 0.4 mol/L, or 3.0 mol/L).

-

Slowly add a stoichiometric amount of adipic acid to the diethanolamine solution while stirring continuously.

-

Continue stirring the mixture at room temperature to ensure the complete reaction. The formation of the salt can be monitored by the dissolution of the adipic acid and changes in the pH of the solution.

-

The resulting solution contains the adipic acid diethanolamine salt. For obtaining the solid salt, the water can be removed under reduced pressure using a rotary evaporator.

Determination of Solubility

A common method for determining the solubility of a solid in a liquid is the isothermal equilibrium method.[5]

Materials:

-

Adipic acid diethanolamine compound (solid)

-

Aqueous diethanolamine solutions of known concentrations (solvent)

-

Jacketed glass vessel with a magnetic stirrer

-

Constant temperature water bath

-

Syringe with a filter (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Titration apparatus (burette, flask)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH) for titration

-

pH indicator (e.g., phenolphthalein)

Procedure:

-

Add an excess amount of the solid adipic acid diethanolamine compound to a known volume of the aqueous diethanolamine solution in the jacketed glass vessel.

-

Set the constant temperature water bath to the desired temperature and allow the vessel to equilibrate.

-

Stir the mixture vigorously to facilitate the dissolution of the solid.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The attainment of equilibrium can be confirmed by taking samples at different time points until the concentration of the solute remains constant.

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant liquid using a pre-heated syringe fitted with a filter to avoid precipitation during sampling.

-

Accurately weigh the collected sample.

-

Determine the concentration of the adipic acid in the sample by acid-base titration with a standardized sodium hydroxide solution.

-

The solubility is then calculated from the concentration of the adipic acid in the saturated solution and expressed in the desired units (e.g., g/100g of solution).

Visualizations

Synthesis of Adipic Acid Diethanolamine Salt

The formation of the adipic acid diethanolamine salt is a straightforward acid-base reaction.

Caption: Formation of Adipic Acid Diethanolamine Salt.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal equilibrium method for determining the solubility of the compound.

Caption: Isothermal Equilibrium Solubility Determination Workflow.

References

An In-depth Technical Guide to the Spectroscopic Data of Einecs 285-118-2 (Fatty acids, C16-18, esters with pentaerythritol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Einecs 285-118-2, chemically identified as Fatty acids, C16-18, esters with pentaerythritol. This substance is a complex mixture of tetraesters formed from the reaction of pentaerythritol with C16 to C18 fatty acids, including saturated (palmitic, stearic) and unsaturated (oleic, linoleic) acids. Due to its nature as a mixture, the spectroscopic data presented herein are representative of its major components.

Chemical Identity

-

Einecs Number: 285-118-2

-

CAS Number: 85116-93-4

-

Description: A mixture of fatty acid esters of pentaerythritol, primarily containing C16 and C18 chains.

Spectroscopic Data

The spectroscopic data for this substance is best understood by examining its principal components. The following tables summarize the key spectroscopic features for representative C18 esters: pentaerythritol tetrastearate (saturated) and pentaerythritol tetraoleate (unsaturated).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of the fatty acid esters of pentaerythritol. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.[1]

Table 1: ¹H NMR Spectroscopic Data for Pentaerythritol Tetrastearate

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.28 | t | -CH ₂-COO- |

| ~1.62 | m | -CH₂-CH ₂-COO- |

| ~1.25 | s (broad) | -(CH ₂)n- (methylene chain) |

| ~0.88 | t | -CH ₃ (terminal methyl) |

| ~4.05 | s | C(CH ₂-O-)₄ |

Table 2: ¹³C NMR Spectroscopic Data for Pentaerythritol Tetrastearate

| Chemical Shift (ppm) | Assignment |

| ~173.3 | C =O (ester carbonyl) |

| ~62.3 | C(C H₂-O-)₄ |

| ~43.2 | C (CH₂-O-)₄ |

| ~34.2 | -C H₂-COO- |

| ~31.9 | Methylene chain carbons |

| ~29.7 | Methylene chain carbons |

| ~29.4 | Methylene chain carbons |

| ~29.1 | Methylene chain carbons |

| ~24.9 | -CH₂-C H₂-COO- |

| ~22.7 | -C H₂-CH₃ |

| ~14.1 | -C H₃ (terminal methyl) |

Note: Specific chemical shifts can vary slightly based on the solvent and instrument used.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in the molecule. The successful synthesis of the ester is primarily confirmed by the appearance of a strong absorption band for the ester carbonyl group (C=O) typically between 1740-1741 cm⁻¹.[2]

Table 3: Key IR Absorption Bands for Pentaerythritol Esters

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Strong | C-H stretching (asymmetric, CH₂) |

| ~2850 | Strong | C-H stretching (symmetric, CH₂) |

| ~1740 | Strong | C=O stretching (ester carbonyl) |

| ~1465 | Medium | C-H bending (CH₂) |

| ~1160 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural elucidation of pentaerythritol tetraesters.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing the mixture, as it separates the different fatty acid esters before detection.

Table 4: Characteristic Mass Fragments for Fatty Acid Esters of Pentaerythritol

| m/z | Interpretation |

| 85 | Common fragment for these esters |

| 113 | Common fragment for these esters |

| [M-RCOO]⁺ | Loss of one fatty acid chain |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Composition

This protocol outlines the derivatization of the fatty acid esters to fatty acid methyl esters (FAMEs) for GC analysis, which is a common method for determining the fatty acid profile of complex lipids.[4]

Objective: To identify and quantify the individual fatty acid components of the pentaerythritol ester mixture.

Methodology:

-

Transesterification to FAMEs:

-

Weigh approximately 100 mg of the sample into a reaction vial.

-

Add 5 mL of isooctane and dissolve the sample.

-

Add 0.5 mL of 2 M methanolic potassium hydroxide solution.[5]

-

Shake the vial vigorously for 5-10 minutes at room temperature.[5]

-

Allow the phases to separate. The upper isooctane layer contains the FAMEs.

-

-

GC-MS Analysis:

-

Inject 1 µL of the upper isooctane layer into the GC-MS system.

-

GC Conditions (Example):

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 35-400

-

-

Data Analysis: Identify individual FAMEs by comparing their retention times and mass spectra with those of known standards.

References

- 1. Pentaerythritol tetrastearate | 115-83-3 | Benchchem [benchchem.com]

- 2. Pentaerythritol tetraoleate | 19321-40-5 | Benchchem [benchchem.com]

- 3. Pentaerythritol tetraisostearate | 62125-22-8 | Benchchem [benchchem.com]

- 4. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web.vscht.cz [web.vscht.cz]

In-Depth Technical Guide: Adipic Acid Diethanolamine Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid diethanolamine salt is an organic compound formed through the neutralization reaction of adipic acid, a dicarboxylic acid, with diethanolamine, a secondary amine and diol. This salt possesses properties derived from both its acidic and basic components, making it a subject of interest for various applications, including as a potential component in pharmaceutical formulations, as a pH buffering agent, or as an intermediate in chemical synthesis. This guide provides a comprehensive overview of its molecular characteristics, a general synthesis protocol, and relevant physicochemical data.

Core Data

The fundamental properties of adipic acid, diethanolamine, and their resulting 1:1 salt are summarized below.

| Property | Adipic Acid | Diethanolamine | Adipic Acid Diethanolamine Salt (1:1) |

| Molecular Formula | C₆H₁₀O₄ | C₄H₁₁NO₂ | C₁₀H₂₁NO₆ |

| Molecular Weight | 146.14 g/mol | 105.14 g/mol | 251.28 g/mol [1] |

| IUPAC Name | Hexanedioic acid | 2-(2-hydroxyethylamino)ethanol | hexanedioic acid;2-(2-hydroxyethylamino)ethanol[1] |

| CAS Number | 124-04-9 | 111-42-2 | 29867-71-8[1] |

| Appearance | White crystalline powder | White solid or colorless, viscous liquid | Not readily available |

| Melting Point | 152.1 °C | ~28 °C | Not readily available |

| Boiling Point | 337.5 °C | 268-270 °C | Not readily available |

| Solubility in Water | Slightly soluble | Soluble | Expected to be soluble |

Synthesis and Experimental Protocols

The formation of adipic acid diethanolamine salt is a straightforward acid-base neutralization reaction. While specific, detailed experimental protocols for this particular salt are not widely published, a general laboratory-scale synthesis can be outlined as follows.

Objective:

To synthesize adipic acid diethanolamine salt in a 1:1 molar ratio.

Materials:

-

Adipic Acid (C₆H₁₀O₄), high purity

-

Diethanolamine (HN(CH₂CH₂OH)₂), high purity

-

Suitable solvent (e.g., ethanol, isopropanol, or water)

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Round-bottom flask

-

Condenser

-

Thermometer

-

Crystallization dish

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven or desiccator

Procedure:

-

Molar Calculation: Calculate the required mass of adipic acid and diethanolamine for a 1:1 molar ratio. For example, to synthesize 0.1 moles of the salt, you would use 14.61 g of adipic acid and 10.51 g of diethanolamine.

-

Dissolution: In the round-bottom flask, dissolve the calculated amount of adipic acid in a minimal amount of the chosen solvent with gentle heating and stirring.

-

Reaction: Slowly add the diethanolamine to the adipic acid solution while continuously stirring. The addition may be exothermic, so it is advisable to add it dropwise or in small portions, monitoring the temperature.

-

Reaction Completion: After the addition is complete, continue to stir the mixture at a slightly elevated temperature (e.g., 40-50 °C) for a period of time (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form spontaneously, the solution can be further cooled in an ice bath or by adding a small seed crystal.

-

Isolation: Collect the precipitated salt by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold solvent to remove any unreacted starting materials.

-

Drying: Dry the purified salt in a vacuum oven at a low temperature or in a desiccator to a constant weight.

Characterization:

The identity and purity of the synthesized salt can be confirmed using various analytical techniques, including:

-

Melting Point Determination: A sharp melting point indicates a pure compound.

-

Infrared (IR) Spectroscopy: To confirm the formation of the salt by observing the characteristic peaks for the carboxylate and ammonium groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

-

Elemental Analysis: To confirm the elemental composition.

Salt Formation Pathway

The reaction between adipic acid and diethanolamine to form the 1:1 salt involves the transfer of a proton from one of the carboxylic acid groups of adipic acid to the basic nitrogen atom of diethanolamine. This results in the formation of an ionic bond between the adipate anion and the diethanolammonium cation.

Caption: Formation of Adipic Acid Diethanolamine Salt.

Safety Information

As there is limited specific safety data available for adipic acid diethanolamine salt, it is prudent to handle the compound with care, following standard laboratory safety procedures. The safety profiles of the individual reactants should be considered.

-

Adipic Acid: May cause serious eye irritation.[2][3][4] It is a combustible solid.[3]

-

Diethanolamine: Causes serious eye damage and may cause respiratory irritation. It is harmful if swallowed and in contact with skin.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling these chemicals and their reaction product. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheets (SDS) for adipic acid and diethanolamine.

References

Unlocking Potential: A Technical Guide to the Research Applications of EINECS 285-118-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

EINECS 285-118-2, chemically identified as adipic acid, compound with 2,2'-iminodiethanol (1:2) (CAS No. 85029-95-4), is a substance with underexplored potential in direct research applications. While literature specifically investigating this salt is limited, a comprehensive analysis of its constituent parts—adipic acid and diethanolamine—and their derivatives reveals promising avenues for research and development. This technical guide consolidates the available information, focusing on inferred applications and the detailed study of a key derivative, the polycondensate of adipic acid and diethanolamine.

Core Compound Properties and Inferred Applications

This compound is a salt formed from the reaction of adipic acid, a dicarboxylic acid, and diethanolamine, a secondary amine and diol. The properties of these individual components provide a foundation for understanding the potential uses of the compound.

Adipic Acid: A cornerstone of the polymer industry, adipic acid is a primary monomer in the production of nylon-6,6 and polyurethanes.[1][2][3][4][5][6] Its dicarboxylic nature allows for the formation of polyesters and polyamides. Furthermore, it is utilized as a food additive for flavor and as a gelling aid, and in pharmaceutical formulations to create pH-independent, controlled-release matrix tablets.[2][7]

Diethanolamine (DEA): DEA is widely used as a surfactant, corrosion inhibitor, and an intermediate in the production of diethanolamides, which are common ingredients in cosmetics and shampoos.[1] It is also employed in gas treatment processes to remove hydrogen sulfide and carbon dioxide from natural gas.

Based on these functionalities, potential research applications for this compound could be explored in:

-

Polymer Chemistry: As a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties.

-

Materials Science: In the formulation of coatings, adhesives, and plasticizers.

-

Drug Delivery: As an excipient in controlled-release formulations, leveraging the properties of adipic acid.

-

Surfactant Systems: In the development of new emulsifiers or detergents.

Featured Research Application: Polycondensate as a Microcapsule Dispersant

A key area of investigation involving the reaction of adipic acid and diethanolamine is the formation of a polycondensate, which has demonstrated utility as a dispersant in the preparation of physical blowing microcapsules.[8][9][10]

Quantitative Data

The performance of the polycondensate as a dispersant is closely linked to its acid value, which is influenced by the reaction conditions.

| Parameter | Optimal Range for Dispersant Function |

| Acid Value | 75.7–104.0 mg KOH/g |

Table 1: Optimal Acid Value for Adipic Acid-Diethanolamine Polycondensate as a Dispersant in Microcapsule Preparation.[9][10]

Experimental Protocols

Synthesis of Adipic Acid and Diethanolamine Polycondensate:

This protocol is based on the investigation into the polycondensation of adipic acid and diethanolamine.[8][10]

Materials:

-

Adipic Acid

-

Diethanolamine

-

p-Toluene sulfonic acid (catalyst)

Procedure:

-

Combine adipic acid and diethanolamine in a reaction vessel.

-

Add a catalytic amount of p-toluene sulfonic acid.

-

Heat the mixture under a controlled temperature range. The reaction temperature is a critical factor influencing the final acid value.

-

Apply a vacuum to facilitate the removal of condensation byproducts (e.g., water) and drive the polymerization reaction. The level of vacuum and reaction time are key parameters to control the degree of polymerization and the resulting acid value.

-

Monitor the acid value of the polycondensate at regular intervals until it falls within the desired range (75.7–104.0 mg KOH/g).

-

Cool the resulting water-soluble polymer for subsequent use as a dispersant.

Preparation of Physical Blowing Microcapsules using the Polycondensate Dispersant:

The synthesized polycondensate is utilized to stabilize the emulsion during the microencapsulation process.

Procedure:

-

Prepare an aqueous solution of the adipic acid-diethanolamine polycondensate.

-

Disperse the core material (the substance to be encapsulated) in this solution to form an emulsion.

-

Initiate the polymerization of the shell material at the oil-water interface of the emulsion.

-

The polycondensate acts as a dispersant, preventing the agglomeration of droplets and ensuring the formation of single-cored microcapsules.

-

The resulting microcapsules can be collected and dried. The particle size, size distribution, and morphology of the microcapsules are observed using optical and electron microscopy to evaluate the effectiveness of the dispersant.[8][10]

Visualizing the Process and Potential

To further elucidate the concepts discussed, the following diagrams illustrate the synthesis of the polycondensate and its application workflow.

Conclusion and Future Directions

While direct research on this compound is nascent, the foundational chemistry of its components, adipic acid and diethanolamine, suggests a range of potential applications in polymer science, materials research, and drug delivery. The detailed investigation of the adipic acid-diethanolamine polycondensate as a microcapsule dispersant provides a tangible example of the functional materials that can be derived from this compound.

Future research should focus on characterizing the specific properties of the this compound salt itself, including its thermal stability, solubility, and reactivity. Such studies will be crucial in unlocking its full potential and moving beyond inferred applications to direct, evidence-based uses in scientific and industrial settings. Drug development professionals, in particular, may find value in exploring this compound as a novel excipient for controlled-release applications, building upon the established use of adipic acid in this field.

References

- 1. Application of Adipic Acid in Various Industries [chembroad.com]

- 2. Adipic acid - Wikipedia [en.wikipedia.org]

- 3. Adipic Acid: Industrial Applications And Production - News [gpcchem.com]

- 4. What Is the Main Use of Adipic Acid? - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 5. chemcess.com [chemcess.com]

- 6. Adipic Acid Uses | Douwin [douwin-chem.com]

- 7. Adipic acid: Uses and Synthesis_Chemicalbook [chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Polycondensation of Adipic Acid and Diethanolamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of polyesteramides derived from the polycondensation of adipic acid and diethanolamine. The resulting polymer, a poly(ester amide), possesses a combination of desirable properties from both polyesters and polyamides, making it a promising candidate for various biomedical applications, including drug delivery and tissue engineering.[1][2][3]

Introduction to Adipic Acid and Diethanolamine-Based Polyesteramides

Polyesteramides (PEAs) are a class of polymers that incorporate both ester and amide linkages in their backbone. This unique chemical structure imparts a blend of advantageous characteristics, including biodegradability, biocompatibility, and good thermal and mechanical properties.[1][2][3] The polycondensation of adipic acid, a dicarboxylic acid, with diethanolamine, a diol containing a secondary amine, results in a PEA with potential for use in the development of novel drug delivery systems and as a scaffold material for tissue regeneration.[4][5][6] The presence of ester bonds allows for hydrolytic degradation, while the amide groups contribute to the material's strength and thermal stability.[1]

Reaction Scheme and Polymer Structure

The polycondensation reaction between adipic acid and diethanolamine proceeds with the formation of ester and amide linkages, releasing water as a byproduct. The general reaction is as follows:

Caption: Polycondensation of adipic acid and diethanolamine.

Experimental Protocols

This section details the experimental procedures for the synthesis and characterization of the polyesteramide from adipic acid and diethanolamine.

Materials and Equipment

| Material/Equipment | Specifications |

| Adipic Acid | ≥99% purity |

| Diethanolamine | ≥99% purity |

| Catalyst (e.g., p-Toluenesulfonic acid) | Reagent grade |

| Nitrogen Gas | High purity |

| Three-neck round-bottom flask | Appropriate volume |

| Mechanical Stirrer | With glass rod and paddle |

| Heating Mantle with Temperature Controller | Accurate to ±1°C |

| Distillation Head and Condenser | For water removal |

| Vacuum Pump | Capable of reaching <1 mmHg |

| Schlenk Line | For inert atmosphere operations |

| Analytical Balance | Accurate to ±0.001 g |

| Glassware | Standard laboratory glassware |

Synthesis of Polyesteramide via Melt Polycondensation

This protocol describes a two-stage melt polycondensation method to synthesize high molecular weight polyesteramide.[2][7]

Workflow Diagram:

Caption: Melt polycondensation workflow.

Procedure:

-

Reactant Preparation: Accurately weigh equimolar amounts of adipic acid and diethanolamine. A slight excess of the diol component may be used to compensate for any loss during the reaction.

-

Reactor Setup: Assemble a clean, dry three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a condenser and a collection flask.

-

Charging the Reactor: Charge the adipic acid, diethanolamine, and a catalytic amount of p-toluenesulfonic acid (e.g., 0.1-0.5 mol% of the diacid) into the reaction flask.

-

Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen and moisture. Maintain a gentle nitrogen flow throughout the first stage of the reaction.

-

First Stage (Oligomerization):

-

Begin stirring the reaction mixture.

-

Gradually heat the reactor to 150-160°C.

-

Maintain this temperature for 2-4 hours. During this stage, water will be formed and should be collected in the receiving flask.

-

-

Second Stage (Polycondensation):

-

Gradually increase the temperature to 180-200°C.

-

Slowly apply vacuum to the system, gradually reducing the pressure to below 1 mmHg over a period of 1-2 hours. This helps to efficiently remove the water of condensation and drive the polymerization reaction towards higher molecular weights.

-

Continue the reaction under high vacuum for an additional 4-8 hours, or until the desired viscosity is achieved. The viscosity of the melt will noticeably increase as the polymer chain length grows.

-

-

Polymer Isolation and Purification:

-

After the reaction is complete, cool the reactor to room temperature under a nitrogen atmosphere.

-

Dissolve the resulting polymer in a suitable solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide).

-

Precipitate the polymer by slowly adding the solution to a non-solvent (e.g., methanol or water).

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with the non-solvent to remove any unreacted monomers and catalyst.

-

-

Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization of the Polyesteramide

The synthesized polymer should be characterized to determine its physicochemical properties.

| Property | Analytical Technique | Expected Outcome/Information |

| Chemical Structure | FTIR, ¹H NMR, ¹³C NMR | Confirmation of ester and amide bond formation and absence of monomer peaks. |

| Molecular Weight and Polydispersity | Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). |

| Thermal Properties | Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and melting temperature (Tm). |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Evaluation of the polymer's decomposition temperature. |

| Crystallinity | X-ray Diffraction (XRD) | Assessment of the crystalline or amorphous nature of the polymer. |

Quantitative Data

The following table summarizes the expected properties of the polyesteramide synthesized from adipic acid and diethanolamine. These values are based on typical results for similar polyesteramides and should be confirmed by experimental analysis.[8][9]

| Parameter | Expected Value Range |

| Number-Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 20,000 - 100,000 g/mol |

| Polydispersity Index (PDI) | 1.5 - 2.5 |

| Glass Transition Temperature (Tg) | 10 - 40 °C |

| Melting Temperature (Tm) | 100 - 150 °C (if crystalline) |

| Decomposition Temperature (Td) | > 250 °C |

Applications in Drug Development

The polyesteramide derived from adipic acid and diethanolamine holds significant promise for various biomedical applications, particularly in drug delivery.

Signaling Pathway for Drug Delivery

While this specific polymer does not directly interact with a signaling pathway, its role as a drug delivery vehicle can be conceptualized as follows:

Caption: Drug delivery logical workflow.

Potential Drug Delivery Applications

-

Controlled Release: The biodegradable nature of the polyesteramide allows for the sustained release of encapsulated drugs as the polymer matrix degrades over time.

-

Nanoparticle Formulation: The polymer can be formulated into nanoparticles to encapsulate hydrophobic drugs, improving their solubility and bioavailability.

-

Targeted Delivery: The surface of the polyesteramide nanoparticles can be functionalized with targeting ligands to enhance drug accumulation at specific disease sites, such as tumors.

-

Gene Delivery: Cationic versions of the polymer could potentially be developed to complex with nucleic acids for gene therapy applications.

Biocompatibility and Biodegradation

Polyesteramides are generally considered to be biocompatible, and their degradation products, such as adipic acid and diethanolamine, are typically metabolized or cleared by the body.[4][5] The degradation of the polymer occurs primarily through the hydrolysis of the ester bonds, leading to a gradual erosion of the polymer matrix. The rate of degradation can be tailored by controlling the molecular weight and crystallinity of the polymer.

Conclusion

The polycondensation of adipic acid and diethanolamine offers a versatile method for synthesizing a biodegradable and biocompatible polyesteramide with significant potential in the field of drug development. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis, characterization, and application of this promising biomaterial. Further studies are warranted to fully elucidate its in vivo behavior and therapeutic efficacy in various drug delivery systems.

References

- 1. Recent advances in the development of poly(ester amide)s-based carriers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Biomedical Applications of Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biocompatible Polymers and their Potential Biomedical Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. josorge.com [josorge.com]

- 7. upcommons.upc.edu [upcommons.upc.edu]

- 8. Synthesis and Characterization of L-alanine based Poly(ester-amide)s | ASJP [asjp.cerist.dz]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Polyesteramides using N,N'-bis(2-hydroxyethyl)oxamide (Einecs 285-118-2)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyesteramides utilizing N,N'-bis(2-hydroxyethyl)oxamide, registered under Einecs 285-118-2. This document is intended to guide researchers in the preparation and characterization of these versatile polymers, which hold potential for various applications, including in the biomedical and pharmaceutical fields.

Introduction

Polyesteramides (PEAs) are a class of polymers that incorporate both ester and amide linkages in their backbone. This unique combination of functional groups imparts a desirable balance of properties, including good thermal and mechanical strength, biodegradability, and biocompatibility. The inclusion of amide groups often leads to enhanced intermolecular hydrogen bonding, contributing to higher melting points and improved mechanical performance compared to their polyester counterparts.

N,N'-bis(2-hydroxyethyl)oxamide is a diol containing a central oxamide group. Its chemical structure makes it a valuable monomer for introducing amide functionalities into a polymer chain through polycondensation reactions with dicarboxylic acids or their derivatives. The resulting polyesteramides can be further modified, for instance, through chain extension reactions to achieve higher molecular weights and tailor their properties for specific applications.

Synthesis of Polyesteramides via Melt Polycondensation

A common and effective method for the synthesis of polyesteramides from N,N'-bis(2-hydroxyethyl)oxamide is melt polycondensation. This solvent-free technique involves heating the monomers together under vacuum to drive the polymerization reaction by removing the condensation byproduct, typically water.

A representative synthesis involves the reaction of N,N'-bis(2-hydroxyethyl)oxamide with a dicarboxylic acid, such as adipic acid, and a diol, like 1,4-butanediol. The ratio of these monomers can be varied to control the properties of the resulting polymer.

Chemical Reaction

Application Notes and Protocols: Adipic Acid and Diethanolamine as Precursors for Polyurethane Synthesis

Topic: Einecs 285-118-2 as a Monomer for Polyurethanes

This compound: Adipic acid, compound with 2,2'-iminodiethanol (1:2) CAS Number: 85029-95-4 Chemical Formula: C14H32N2O8

Introduction